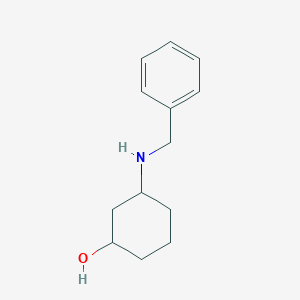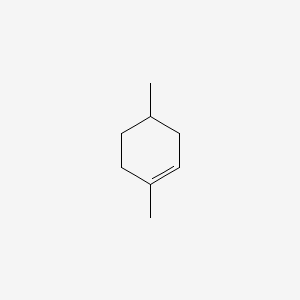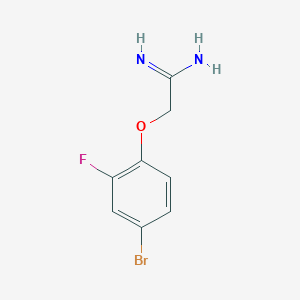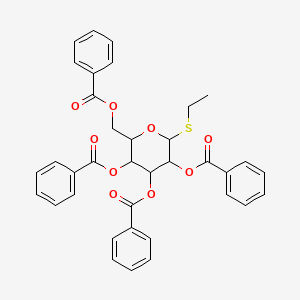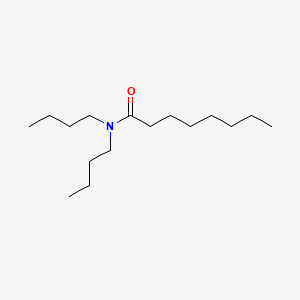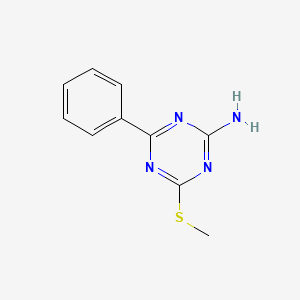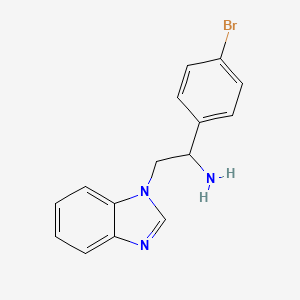![molecular formula C14H22N2O B12111081 1-[(4-Propoxyphenyl)methyl]piperazine CAS No. 21867-71-0](/img/structure/B12111081.png)
1-[(4-Propoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-[(4-propoxyphenyl)methyl]- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[(4-propoxyphenyl)methyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-[(4-propoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, alkynes, and various nucleophiles. Reaction conditions often involve the use of bases like DBU, catalysts like Ag2CO3, and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, while the ring opening of aziridines can produce various substituted piperazines .
Applications De Recherche Scientifique
Piperazine, 1-[(4-propoxyphenyl)methyl]- has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of Piperazine, 1-[(4-propoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent neurological effects . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Piperazine, 1-[(4-propoxyphenyl)methyl]- include other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: Used in the synthesis of kinase inhibitors and receptor modulators.
2-Substituted chiral piperazines: Synthesized via aza-Michael addition and used in various pharmaceutical applications.
1,5-Fused-1,2,3-triazoles with piperazine moiety: Formed through alkyne-azide cycloaddition and used in medicinal chemistry.
Uniqueness
Piperazine, 1-[(4-propoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This compound’s propoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable scaffold in drug discovery .
Propriétés
Numéro CAS |
21867-71-0 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-[(4-propoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-11-17-14-5-3-13(4-6-14)12-16-9-7-15-8-10-16/h3-6,15H,2,7-12H2,1H3 |
Clé InChI |
JNRDBTWOUHUGSM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
